molecular formula C17H30 B14395722 6-Methylidenehexadec-4-yne CAS No. 88472-58-6

6-Methylidenehexadec-4-yne

Cat. No.: B14395722
CAS No.: 88472-58-6
M. Wt: 234.4 g/mol
InChI Key: HQOJAGRZXKNSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylidenehexadec-4-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and a methylidene group. This compound falls under the category of unsaturated hydrocarbons, which are known for their diverse reactivity and applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylidenehexadec-4-yne can be achieved through multiple-step organic reactions. One common method involves the dehydrohalogenation of vicinal dihalides or vinylic halides using strong bases such as sodium amide in ammonia (NaNH₂/NH₃) . This process typically involves the elimination of hydrogen halides to form the alkyne.

Industrial Production Methods: Industrial production of alkynes, including this compound, often utilizes alkenes as starting materials. The process begins with the electrophilic addition of halogens to the alkene bond to form dihaloalkanes, followed by a double E2 elimination to form the alkyne .

Chemical Reactions Analysis

Types of Reactions: 6-Methylidenehexadec-4-yne undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrogen Halides (HX): Used in electrophilic addition reactions.

    Halogens (X₂): Used to form dihalides.

    Sodium Amide (NaNH₂): Used in dehydrohalogenation reactions.

Major Products:

    Haloalkenes and Geminal Dihalides: Formed from electrophilic addition reactions.

    Diketones: Formed from oxidation reactions.

Scientific Research Applications

6-Methylidenehexadec-4-yne has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Methylidenehexadec-4-yne involves its reactivity with various molecular targets. For instance, in enyne metathesis reactions, it undergoes a ruthenium-catalyzed bond reorganization to form 1,3-dienes . This process involves the formation of a ruthenacyclobutane intermediate, followed by cycloelimination and subsequent intramolecular cycloaddition.

Comparison with Similar Compounds

Uniqueness: 6-Methylidenehexadec-4-yne is unique due to the presence of both a methylidene group and a carbon-carbon triple bond, which imparts distinct reactivity and properties compared to other simple alkynes.

Properties

CAS No.

88472-58-6

Molecular Formula

C17H30

Molecular Weight

234.4 g/mol

IUPAC Name

6-methylidenehexadec-4-yne

InChI

InChI=1S/C17H30/c1-4-6-8-9-10-11-12-14-16-17(3)15-13-7-5-2/h3-12,14,16H2,1-2H3

InChI Key

HQOJAGRZXKNSNL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=C)C#CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.